Potassium pentaborate octahydrate

Descripción general

Descripción

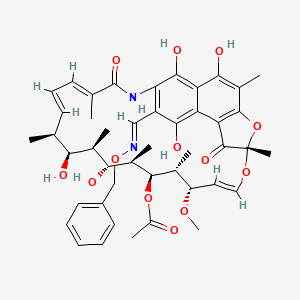

Potassium pentaborate octahydrate is a white, crystalline solid . It is commercially available as the octahydrate . The empirical formula is B10K2O16 · 8H2O and it has a molecular weight of 586.42 .

Synthesis Analysis

Potassium pentaborate octahydrate can be synthesized from the potassium dihydrogen phosphate (KH2PO4) solution and raw colemanite (Ca2B6O11·5H2O) ore . The slow evaporation solution method is used at 25 °C . The effect of time (6–18 h) on crystallization was studied .Molecular Structure Analysis

Single-crystal X-ray Diffraction technique proves that the Potassium pentaborate octahydrate crystal belongs to the monoclinic crystal system .Chemical Reactions Analysis

The synthesis of Potassium pentaborate octahydrate involves a reaction between potassium hydroxide and boric acid .Physical And Chemical Properties Analysis

Potassium pentaborate octahydrate is soluble in water . It exhibits 92.7% transparency with a wide band gap of 6.4 eV . It has a melting point of 780°C and a density of 1.74 kg/l .Aplicaciones Científicas De Investigación

Nonlinear Optical Applications

Potassium pentaborate octahydrate has been used in the creation of efficient nonlinear optical single-crystals, specifically L-Proline Potassium pentaborate octahydrate (LPPPB). These crystals have been grown from aqueous solution by slow evaporation technique at ambient conditions . The LPPPB crystal belongs to the monoclinic crystal system . The Z-scan technique is employed to assess the nonlinear absorption and refraction behavior of the LPPPB crystal . This application is particularly relevant in the field of optoelectronics, optical communication, energy storage, data storage, and packaging applications .

Optical Transparency

The optical transparency of LPPPB is analyzed by UV–Vis–NIR spectroscopic technique. It exhibits 92.7% transparency of the title compound with a wide band gap of 6.4 eV . This high transmission and lower refractive index makes LPPPB suitable for antireflection applications .

Vibrational Analysis

The different types of vibrations such as symmetric stretching, asymmetric stretching, wagging, rocking, intramolecular hydrogen bond interaction, and scissoring vibrations are well established by FTIR technique . This makes Potassium pentaborate octahydrate useful in vibrational spectroscopy studies.

Microhardness Study

The hardness number of the LPPPB crystal is calculated by Microhardness Study . This property can be useful in various applications where the hardness of the material is a critical factor.

Thermal Analysis

The creditability of the LPPPB crystal for nonlinear optical device applications is proved by simultaneous TG–DSC analysis . This makes it a promising candidate for various linear and nonlinear applications.

Crystal Growth Kinetics

The influence of an external potential on the growth rates of potassium pentaborate octahydrate crystals has been studied . It was found that the overall growth rate of potassium pentaborate octahydrate changes linearly . This application is particularly relevant in the field of crystallography and materials science.

Safety and Hazards

Direcciones Futuras

Potassium pentaborate octahydrate has been used in the synthesis of L-Proline Potassium pentaborate octahydrate single crystals, which have potential applications in the field of optoelectronics, optical communication, energy storage, and data storage . The semiorganic crystal has both organic and inorganic quality, making it a promising candidate for various linear and nonlinear applications .

Mecanismo De Acción

Target of Action

Potassium pentaborate octahydrate primarily targets the potassium channels in cells . These channels play a crucial role in maintaining the electrochemical gradients across the cell membrane, which are essential for normal cellular functions such as nerve transmission, muscle contraction, and kidney function .

Mode of Action

Potassium pentaborate octahydrate interacts with its targets by inhibiting repolarizing potassium currents . This inhibition prolongs the action potential duration, leading to an increase in the effective refractory period (ERP) . The compound’s interaction with potassium channels can also lead to changes in the transmembrane electrochemical gradients .

Biochemical Pathways

The compound’s action affects the potassium homeostasis pathway . This pathway is responsible for maintaining the balance of potassium in the body. Alterations in this pathway can lead to conditions such as hypokalemia (low potassium) or hyperkalemia (high potassium) .

Pharmacokinetics

It is known that potassium is absorbed via passive diffusion, primarily in the small intestine . About 90% of ingested potassium is absorbed and used to maintain its normal intracellular and extracellular concentrations . Potassium is excreted primarily in the urine .

Result of Action

The molecular and cellular effects of potassium pentaborate octahydrate’s action include changes in the action potential duration and ERP . These changes can affect the excitability of cells, particularly neurons and muscle cells . Additionally, the compound’s action can lead to alterations in the transmembrane electrochemical gradients .

Action Environment

Environmental factors can influence the action, efficacy, and stability of potassium pentaborate octahydrate. For instance, the growth rates of potassium pentaborate octahydrate crystals can be influenced by an external potential . Additionally, the compound’s action can be affected by the intensity of mixing and cooling rates during crystallization .

Propiedades

IUPAC Name |

dipotassium;[bis(oxoboranyloxy)boranyloxy-oxoboranyloxyboranyl]oxy-[[oxido(oxoboranyloxy)boranyl]oxy-oxoboranyloxyboranyl]oxyborinate;octahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/B10O16.2K.8H2O/c11-1-18-6(16)23-9(21-4-14)24-7(17)25-10(22-5-15)26-8(19-2-12)20-3-13;;;;;;;;;;/h;;;8*1H2/q-2;2*+1;;;;;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXTXIARPFKLBPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(=O)OB([O-])OB(OB=O)OB([O-])OB(OB=O)OB(OB=O)OB=O.O.O.O.O.O.O.O.O.[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B10H16K2O24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

586.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium pentaborate octahydrate | |

CAS RN |

12229-13-9 | |

| Record name | Boron potassium oxide (B5KO8), tetrahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.837 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | potassium pentaborate octahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What are the optimal conditions for crystallizing potassium pentaborate octahydrate from bittern, and what is the potential yield?

A1: Research suggests that the optimal conditions for potassium pentaborate octahydrate crystallization from bittern are achieved at a temperature of 15°C using a sodium pentaborate solution pre-saturated at 25°C []. Under these conditions, approximately 65% of the potassium content in the bittern can be recovered as potassium pentaborate octahydrate crystals []. This method presents a promising avenue for potassium recovery from this industrial byproduct.

Q2: Besides its potential use in potassium recovery, are there other applications for potassium pentaborate octahydrate?

A2: Yes, recent research has explored the nonlinear optical properties of potassium pentaborate octahydrate []. Specifically, L-Proline potassium pentaborate octahydrate (LPPPB) single crystals have shown promise for optical limiting applications []. This highlights the material's potential in advanced optical technologies.

Q3: Is there any research available on alternative methods for producing potassium pentaborate octahydrate?

A3: While specific details are limited, a study mentions the determination of production conditions for potassium pentaborate octahydrate []. Further investigation into this research could reveal alternative synthesis routes and potentially lead to more efficient production methods.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.